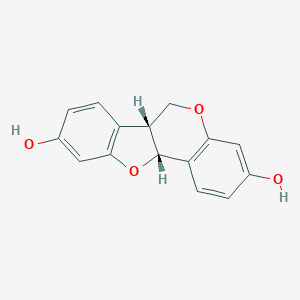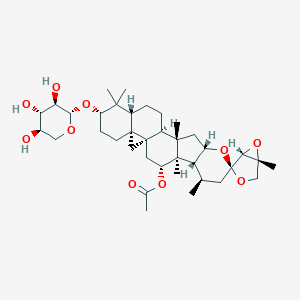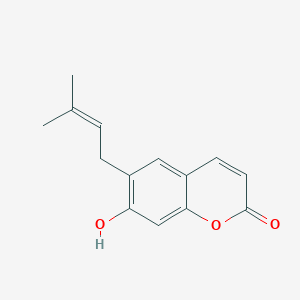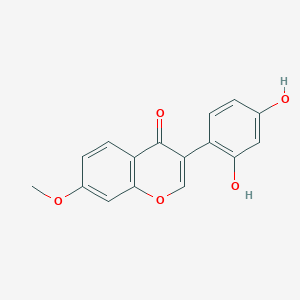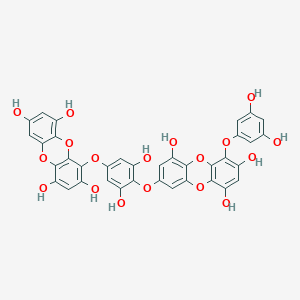
Dieckol
Overview
Description
Dieckol is a phlorotannin, a type of tannin found in brown algae such as Eisenia bicyclis, Ecklonia cava, and Ecklonia stolonifera . It is known for its diverse biological activities, including antithrombotic, profibrinolytic, antioxidant, and anti-inflammatory properties . This compound has also shown potential in promoting hair growth and enhancing sleep quality .
Preparation Methods
Dieckol can be extracted from brown algae using various methods. One common method involves the use of supercritical carbon dioxide fluid extraction, followed by ultrasonic extraction . The extract is then ultrafiltered, concentrated, and purified using macroporous resin and preparative liquid chromatography . This method ensures high purity and avoids chemical and structural changes due to high temperatures .
Chemical Reactions Analysis
Dieckol undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism . This compound also exhibits antioxidant properties by scavenging reactive oxygen species and inhibiting their production . Additionally, it can form complexes with metal ions, enhancing its stability and bioavailability .
Scientific Research Applications
Biology: This compound has shown potential in promoting hair growth, enhancing sleep quality, and protecting against UVB-induced skin damage .
Medicine: This compound exhibits anti-cancer, anti-diabetic, and neuroprotective properties It has been shown to induce apoptosis in cancer cells and inhibit autophagic flux.
Mechanism of Action
Dieckol exerts its effects through various molecular targets and pathways. It activates the GABA A -benzodiazepine receptor, enhancing non-rapid eye movement sleep . This compound also inhibits the PI3K, AKT, mTOR, and FAK signaling pathways, inducing apoptosis in cancer cells . Additionally, it regulates nuclear factor kappa B, activator protein 1, and mitogen-activated protein kinase signaling pathways to protect against UVB-induced skin damage .
Comparison with Similar Compounds
Dieckol is one of several phlorotannins found in brown algae. Other similar compounds include bieckol, eckol, triphlorethol A, and trifucol . This compound is unique due to its high stability, bioavailability, and diverse biological activities . It has shown greater anti-inflammatory and antioxidant properties compared to other phlorotannins .
Properties
IUPAC Name |
4-[4-[6-(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-2-yl]oxy-3,5-dihydroxyphenoxy]dibenzo-p-dioxin-1,3,6,8-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22O18/c37-12-1-13(38)3-15(2-12)49-31-22(44)10-25(47)34-35(31)54-30-21(43)8-17(9-27(30)52-34)48-28-19(41)6-16(7-20(28)42)50-32-23(45)11-24(46)33-36(32)53-29-18(40)4-14(39)5-26(29)51-33/h1-11,37-47H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZQFGYIIYNNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)OC6=C(C=C(C7=C6OC8=C(C=C(C=C8O7)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388366 | |
| Record name | Dieckol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88095-77-6 | |
| Record name | Dieckol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88095-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dieckol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088095776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dieckol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIECKOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU0ESU4399 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


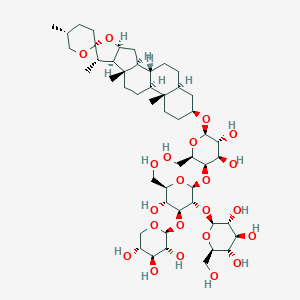
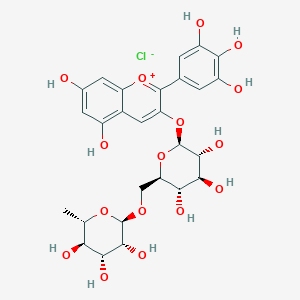
![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
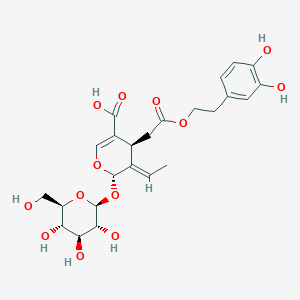
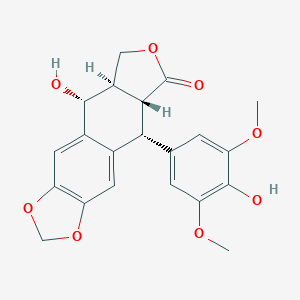
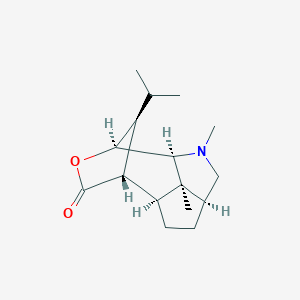
![(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B190945.png)
